Methyl 3,4-dimethoxybenzoate
Overview
Description
Methyl 3,4-dimethoxybenzoate is a natural product found in Oedera acerosa . It has a molecular formula of C10H12O4 and is also known by other names such as Methyl veratrate and Benzoic acid, 3,4-dimethoxy-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 3,4-dimethoxybenzoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3,4-dimethoxybenzoate are not detailed in the search results, it’s known that this compound is a useful intermediate in the synthesis of veratric acid derivatives .Physical And Chemical Properties Analysis
Methyl 3,4-dimethoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 284.1±20.0 °C at 760 mmHg, and a flash point of 122.2±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
Methyl 3,4-dimethoxybenzoate plays a significant role in chemical synthesis and characterization. Liu Zuliang (2007) demonstrated its application in the alkylation and annulation reactions to produce 4,6-dimethoxy-7-trichloromethyl-phthalide, subsequently hydrolyzed and oxidized to synthesize 3,5-dimethoxyphthalic anhydride. This process is essential in synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Methodological Development in Synthesis
The compound is also crucial in developing methodologies for synthesizing related compounds. Fang Xubin (2003) investigated two synthesis routes for 3,4-dimethoxybenzylamine, utilizing 3,4-dimethoxybenzoic acid as a starting material. This research contributes significantly to the field of industrial manufacture (Fang Xubin, 2003).
Analysis in Polymer Degradation
The application extends to polymer degradation studies. Hemvichian et al. (2005) used polybenzoxazine model trimers and tetramers containing methyl 3,4-dimethoxybenzoate for decomposition studies. This research is pivotal in understanding the decomposition mechanisms of polybenzoxazines (Hemvichian, Kim, & Ishida, 2005).
Aerobic Oxidation in Organic Synthesis
Partenheimer (2004) highlighted the role of methyl 3,4-dimethoxybenzoate in the aerobic oxidation of 3,4-dimethoxytoluene. This study reveals critical insights into the reaction mechanisms and synthesis yields in organic synthesis (Partenheimer, 2004).
In Agricultural Applications
In the agricultural sector, Campos et al. (2015) explored the use of methyl 3,4-dimethoxybenzoate in the development of solid lipid nanoparticles for the sustained release of fungicides. This application demonstrates its potential in enhancing agricultural productivity and reducing environmental toxicity (Campos et al., 2015).
Gas-Phase Dissociation Studies
Herath et al. (2014) used methyl 3,4-dimethoxybenzoate to study gas-phase dissociation phenomena. This research is crucial in understanding the ortho effect and the behavior of various methoxybenzoates under mass spectrometric conditions (Herath, Weisbecker, Singh, & Attygalle, 2014).
Crystal Structure Analysis
The compound also finds use in crystallography. Pinkus et al. (2002) and Barich et al. (2004) provided insights into the crystal structure of 3,4-dimethoxybenzoic acid, aiding in understanding molecular arrangements and interactions (Pinkus, Kautz, & Ahobila-Vajjula, 2002); (Barich, Zell, Powell, & Munson, 2004).
PTP1B Inhibitory Activity
In medicinal chemistry, Han Lijun (2010) synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate to investigate its inhibitory activity against protein tyrosine phosphatase 1B, a target for treating type 2 diabetes and obesity (Han Lijun, 2010).
Antimicrobial Activity Studies
Arciniegas et al. (2018) isolated methyl 3,4-dimethoxybenzoate from Ageratina deltoidea and studied its antimicrobial activity, providing valuable information for pharmaceutical applications (Arciniegas, Pérez-Castorena, Meléndez-Aguirre, Ávila, García-Bores, Villaseñor, & Vivar, 2018).
Neuroprotective Effects
Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells. This research is vital in developing treatments for neurodegenerative diseases (Cai, Wang, Pan, Mi, Zhang, Geng, Wang, Hu, Zhang, Gao, Wu, & Luo, 2016).
Safety And Hazards
Future Directions
Methyl 3,4-dihydroxybenzoate (MDHB), a compound similar to Methyl 3,4-dimethoxybenzoate, has been found to have potential in the prevention of neurodegenerative diseases . This suggests that Methyl 3,4-dimethoxybenzoate could also have potential therapeutic applications, but more research is needed to confirm this.
properties
IUPAC Name |
methyl 3,4-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062207 | |
Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dimethoxybenzoate | |
CAS RN |
2150-38-1 | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3,4-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15668 | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |
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Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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